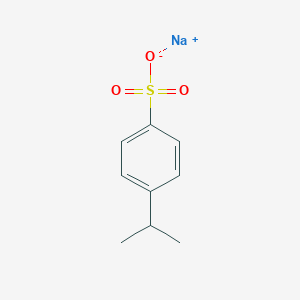
Sodium 4-isopropylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-isopropylbenzenesulfonate is a chemical compound with the molecular formula C9H11NaO3S. It is characterized by its sodium and sulfonate functional groups, and it appears as a white crystalline powder . This compound is known for its applications in various industries, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-isopropylbenzenesulfonate typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Sulfonation: Isopropylbenzene is reacted with sulfuric acid to form 4-isopropylbenzenesulfonic acid.
Neutralization: The resulting 4-isopropylbenzenesulfonic acid is then neutralized with sodium hydroxide to precipitate this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystals are separated through filtration and dried under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-isopropylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates .
Applications De Recherche Scientifique
Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in biological studies.
Industry: this compound is employed in the production of detergents, emulsifiers, and other industrial products
Mécanisme D'action
The mechanism of action of Sodium 4-isopropylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it may act as a surfactant, altering the surface tension and facilitating the interaction of other molecules .
Comparaison Avec Des Composés Similaires
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium cumenesulfonate
Comparison: Sodium 4-isopropylbenzenesulfonate is unique due to the presence of the isopropyl group, which imparts distinct chemical properties compared to other sulfonates. This structural difference can influence its reactivity and applications. For example, the isopropyl group may enhance its solubility in organic solvents and affect its interaction with other molecules .
Propriétés
Numéro CAS |
15763-76-5 |
|---|---|
Formule moléculaire |
C9H12NaO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
sodium;4-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12); |
Clé InChI |
BJVQMPLRSFIZMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
28348-53-0 32073-22-6 15763-76-5 |
Description physique |
Liquid DryPowder, Liquid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















